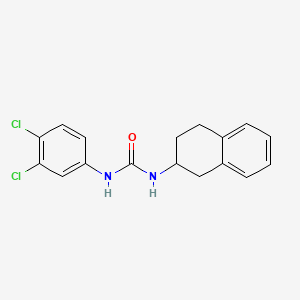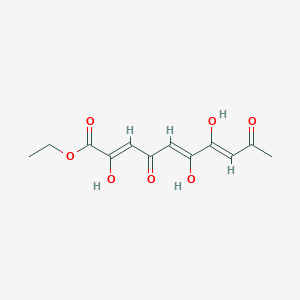![molecular formula C17H21FN4O3S B4327690 1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4327690.png)
1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a compound known for its diverse pharmacological effects. It is a pyrazole-bearing compound, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities, including antileishmanial and antimalarial properties .
Preparation Methods
The synthesis of 1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves several stepsThe reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potent antileishmanial and antimalarial activities, making it a potential candidate for the development of new drugs . In industry, it may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors involved in the biological processes of the target organisms. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of the Leishmania parasite .
Comparison with Similar Compounds
1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as 1,3-dimethylpyrazole and 1,5-dimethyl-1H-pyrazole-4-boronic acid, pinacol ester . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potent antileishmanial and antimalarial activities, which make it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-12-16(11-21(2)20-12)26(24,25)22-9-7-13(8-10-22)17(23)19-15-5-3-14(18)4-6-15/h3-6,11,13H,7-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCPWOVKHJRZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-METHOXY-4-NITROPHENOXY)PROPOXY]-5-NITROPHENYL METHYL ETHER](/img/structure/B4327634.png)
![N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4327635.png)
![2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4327643.png)
![N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4327649.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327662.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327669.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327677.png)
![3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione](/img/structure/B4327683.png)
![N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4327687.png)

![2-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4327709.png)
![2-CHLORO-8-(PIPERIDINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4327717.png)
![2-CHLORO-8-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4327724.png)
